molecular formula C13H21N3 B13335972 2-(Piperidin-4-yl)-5,6,7,8-tetrahydroindolizin-3-amine

2-(Piperidin-4-yl)-5,6,7,8-tetrahydroindolizin-3-amine

Cat. No.: B13335972
M. Wt: 219.33 g/mol
InChI Key: JUQZPUVSEZILFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-4-yl)-5,6,7,8-tetrahydroindolizin-3-amine is a heterocyclic compound that features a piperidine ring fused to an indolizine structure. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)-5,6,7,8-tetrahydroindolizin-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable piperidine derivative with an indolizine precursor under acidic or basic conditions. The reaction conditions often include the use of catalysts such as trifluoroacetic acid or other strong acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)-5,6,7,8-tetrahydroindolizin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: N-bromosuccinimide, other halogenating agents.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and halogenated compounds, which can be further utilized in various synthetic applications .

Scientific Research Applications

2-(Piperidin-4-yl)-5,6,7,8-tetrahydroindolizin-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)-5,6,7,8-tetrahydroindolizin-3-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the intended application .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H21N3

Molecular Weight

219.33 g/mol

IUPAC Name

2-piperidin-4-yl-5,6,7,8-tetrahydroindolizin-3-amine

InChI

InChI=1S/C13H21N3/c14-13-12(10-4-6-15-7-5-10)9-11-3-1-2-8-16(11)13/h9-10,15H,1-8,14H2

InChI Key

JUQZPUVSEZILFC-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=CC(=C2N)C3CCNCC3)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.